(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride
Description
(2S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a chiral amide derivative featuring a thiophene-methyl substituent. Its molecular formula is C₁₂H₁₉ClN₂OS, with a molecular weight of 298.81 g/mol (inferred from structural analogs in ). The compound combines a branched pentanamide backbone with a thiophene moiety, which may enhance lipophilicity and influence receptor binding compared to simpler amino acid derivatives. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., thiophene-containing fentanyl derivatives in ) suggest that palladium-catalyzed hydrogenation or acid chloride-mediated coupling could be viable synthetic routes.
Properties
Molecular Formula |
C11H19ClN2OS |
|---|---|
Molecular Weight |
262.80 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride |
InChI |
InChI=1S/C11H18N2OS.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
DVLJVYWKKJGTBY-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CS1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CS1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with thiophen-2-ylmethanamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Leucine-2-Naphthylamide Hydrochloride
- Structure: (2S)-2-Amino-4-methyl-N-(naphthalen-2-yl)pentanamide hydrochloride
- Molecular Formula : C₁₆H₂₁ClN₂O
- Molecular Weight : 292.80 g/mol ()
- Key Differences: The naphthyl group increases aromaticity and molecular weight compared to the thiophene-methyl group. Applications: Used as a chromogenic substrate for leucine aminopeptidase assays due to its stability and cleavage specificity. Synthesis: Typically synthesized via acid chloride intermediates, similar to ’s methods for phenylpropanamide derivatives (e.g., compound 2: 94% yield via Pd/C hydrogenation).
L-Leucine-4-Nitroanilide Hydrochloride
- Structure: (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride
- Molecular Formula : C₁₂H₁₈ClN₃O₃
- Molecular Weight : 287.74 g/mol ()
- Key Differences :
L-Leucine-7-Amido-4-Methylcoumarin Hydrochloride
- Structure: (2S)-2-Amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide hydrochloride
- Molecular Formula : C₁₆H₂₀ClN₂O₃
- Molecular Weight : 324.8 g/mol ()
- Key Differences: The coumarin moiety provides fluorescence, making it ideal for real-time enzymatic activity monitoring (e.g., leucine aminopeptidase). Synthetic Challenges: Requires multi-step coupling of protected leucine to coumarin derivatives, with yields ~36% (analogous to ).
Physicochemical and Pharmacological Comparison
Key Research Findings
- Thiophene vs. Naphthyl Groups : Thiophene-containing analogs (e.g., ’s thiophene fentanyl) exhibit improved blood-brain barrier penetration compared to naphthyl derivatives due to smaller size and moderate lipophilicity.
- Fluorescent Derivatives : Coumarin-based leucine amides () enable sensitive detection of enzyme activity at nM concentrations, outperforming nitroanilide derivatives in kinetic assays.
- Stability Issues : Nitroanilide derivatives () degrade under prolonged UV exposure, limiting their use in long-term studies.
Biological Activity
(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride, also known by its CAS number 1825244-02-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H19ClN2OS
- Molecular Weight : 262.80 g/mol
- IUPAC Name : (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride
- InChI Key : DVLJVYWKKJGTBY-PPHPATTJSA-N
Synthesis
The synthesis of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with thiophen-2-ylmethanamine using coupling agents like EDCI and bases such as DIPEA to facilitate amide bond formation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways, although detailed mechanisms are still under investigation. Preliminary studies suggest that the compound may have implications in cancer therapy and immune modulation .
Biological Activity Overview
- Antitumor Activity : Research indicates that (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride exhibits potential antitumor properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Immunomodulatory Effects : The compound has been studied for its effects on immune cells. For instance, it demonstrated the ability to enhance the activity of mouse splenocytes in the presence of recombinant mouse PD-1/PD-L1, suggesting a role in immune checkpoint modulation .
- Neuroprotective Properties : Some studies have indicated that the compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further exploration in treating conditions like Alzheimer's disease.
Case Studies
Research Findings
Recent research has focused on various aspects of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride:
- Anticancer Mechanisms : Studies have shown that the compound induces apoptosis through caspase activation and alters the expression of key regulatory proteins involved in cell survival pathways.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapies .
- Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate long-term effects and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
